![molecular formula C11H15N3 B14244256 4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14244256.png)
4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a diazabicycloheptane core attached to an aniline group, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-diazabicyclo[2.2.1]heptane with aniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
Applications De Recherche Scientifique
4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline involves its interaction with specific molecular targets and pathways. The diazabicycloheptane core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The aniline group can also participate in interactions with other molecules, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: A related compound with similar bicyclic structure but lacking the aniline group.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with different ring size and properties.
2-Azabicyclo[2.2.1]heptane: A structurally related compound with one nitrogen atom in the bicyclic core.
Uniqueness
4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline is unique due to the presence of both the diazabicycloheptane core and the aniline group, which impart distinct chemical and biological properties. This combination makes it a versatile compound with diverse applications in various fields .
Propriétés
Formule moléculaire |
C11H15N3 |
|---|---|
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
4-(2,5-diazabicyclo[2.2.1]heptan-2-yl)aniline |
InChI |
InChI=1S/C11H15N3/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7,12H2 |
Clé InChI |
UFRXDOLANGFSNO-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNC1CN2C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
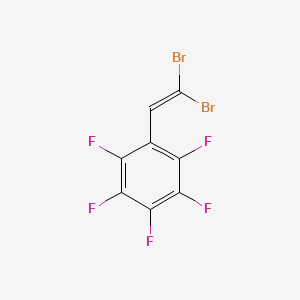
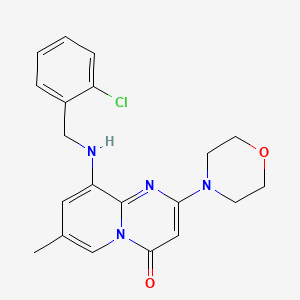
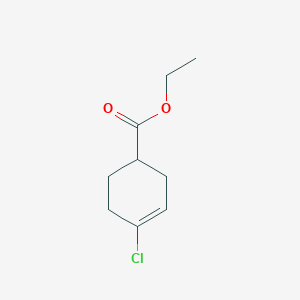
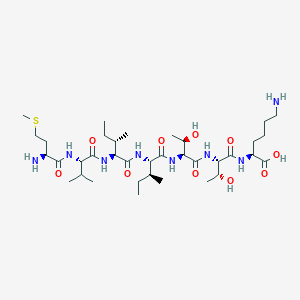

![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)
![N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine](/img/structure/B14244224.png)
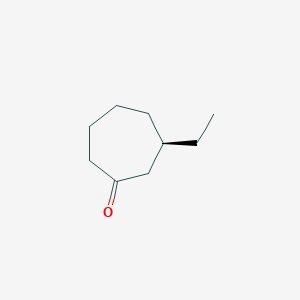
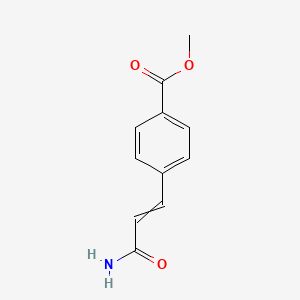
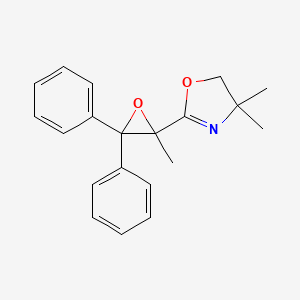
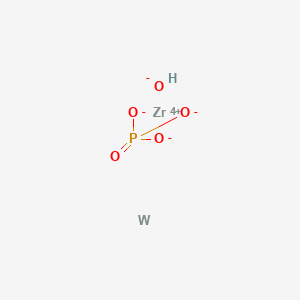
![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)
